(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
“(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 850864-60-7. It has a molecular weight of 297.04 and its linear formula is C13H11BF3NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is substituted at the 2-position with a benzyloxy group and at the 5-position with a trifluoromethyl group. At the 3-position of the pyridine ring, there is a boronic acid group .Chemical Reactions Analysis
As mentioned earlier, this compound can participate in the Suzuki-Miyaura coupling reaction . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an organic halide .Scientific Research Applications
Catalysis and Organic Synthesis
Boronic acids, including derivatives like "(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid," are pivotal in various synthetic applications. A study by Anaby et al. (2014) demonstrated the use of boronic acids in catalytic aryl–boron coupling reactions, facilitated by metal–ligand cooperation with ruthenium pincer complexes. This research unveiled new reaction pathways, contributing to advancements in chemical catalysis (Anaby et al., 2014).
Materials Science
In the realm of materials science, boronic acid derivatives have been synthesized for applications such as fluorescent probes and sensors. Chen et al. (2017) developed sterically protected N2O-type benzopyrromethene boron complexes derived from boronic acids. These compounds exhibit red/near-infrared fluorescence and have been applied as mitochondrially localizing fluorescent probes, showcasing the potential of boronic acid derivatives in biological imaging and materials science (Chen et al., 2017).
Environmental Applications
Boronic acids play a role in environmental remediation techniques as well. The degradation of pollutants via electrochemical methods using boron-doped diamond anodes represents a significant application, as detailed by Brillas et al. (2007). Their work on the degradation of 2,4-DP herbicide highlights the efficacy of boronic acids in contributing to cleaner water treatment technologies (Brillas et al., 2007).
Chemical Sensing
Nishiyabu et al. (2012) explored the fabrication of soft submicrospheres through sequential boronate esterification, leading to the development of materials with potential applications in chemical sensing. Their research into the dynamic behavior of these materials underlines the adaptability and responsiveness of boronic acid-based systems in sensor technologies (Nishiyabu et al., 2012).
Bioapplications
The bioinspired design of self-healing hydrogels by Chen et al. (2018), utilizing dynamic covalent chemistry of benzoxaborole-catechol, exemplifies the application of boronic acid derivatives in biomedicine. These hydrogels, formed at physiological pH, offer promising platforms for drug delivery and tissue engineering due to their excellent self-healing properties and biocompatibility (Chen et al., 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
[2-phenylmethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)10-6-11(14(19)20)12(18-7-10)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUWZJANZRGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681904 | |
Record name | [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-60-7 | |
Record name | B-[2-(Phenylmethoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850864-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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